tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but a common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for potential use in enzyme inhibition studies.
- Used in the study of biological pathways involving nitrogen-containing bicyclic compounds.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
Uniqueness:
- The specific positioning of the methyl and oxo groups in tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate provides unique reactivity and stability compared to its analogs.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-PRHODGIISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]1CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113907 | |
Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-57-9 | |
Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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